C21H21ClFN5O3
Description
C21H21ClFN5O3 is a heterocyclic organic compound characterized by a molecular weight of 437.88 g/mol. Its structure includes a pyridine core substituted with chlorine (Cl), fluorine (F), and additional functional groups (e.g., carboxyethyl or methylphenyl moieties), which contribute to its physicochemical and biological properties. Chlorine’s electronegativity and steric effects likely differentiate it from fluorine-dominated analogs, influencing solubility, stability, and receptor interactions.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O3/c1-12-9-27-17-18(24-20(27)26(12)10-13-5-4-8-31-13)25(2)21(30)28(19(17)29)11-14-15(22)6-3-7-16(14)23/h3,6-7,9,13H,4-5,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTGSDZNYFCWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetirizine is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroacetate, followed by hydrolysis to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of Cetirizine involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Cetirizine undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: Cetirizine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (hydrochloric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Cetirizine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Extensively used in clinical research for treating allergic conditions and exploring new therapeutic uses.
Mechanism of Action
Cetirizine exerts its effects by selectively blocking histamine H1 receptors, which are involved in mediating allergic reactions. By preventing histamine from binding to these receptors, Cetirizine reduces symptoms such as itching, swelling, and redness. The molecular targets include peripheral H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: C21H23F2N5O3 (UAMC1110-NH2)
- Molecular Features :
- Substituents : Contains two fluorine atoms instead of chlorine and one fewer hydrogen (C21H23F2N5O3 vs. C21H21ClFN5O3).
- Molecular Weight : 431.44 g/mol (vs. 437.88 g/mol for the target compound), reflecting chlorine’s higher atomic mass.
- In vivo formulations require co-solvents like PEG 300 or Captisol . Prediction for this compound: Chlorine’s hydrophobicity may reduce aqueous solubility compared to UAMC1110-NH2.
- Stability :
Functional Analog: C21H24FN3O3
- Molecular Features :
- Synthesis :
- Applications :
Data Tables
Table 1: Molecular and Physicochemical Comparison
Research Findings
- Solubility & Bioavailability :
- Stability :
- Biological Activity :
- Fluorine in UAMC1110-NH2 enhances metabolic stability via C-F bond resistance , whereas chlorine in this compound may improve target affinity (e.g., EGFR inhibitors).
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